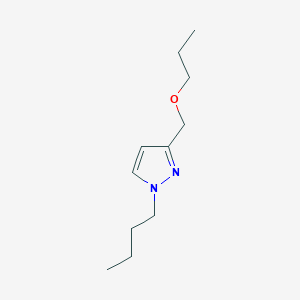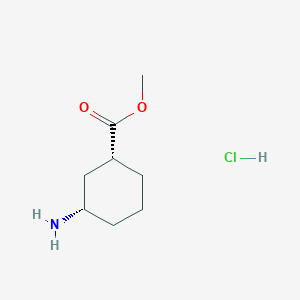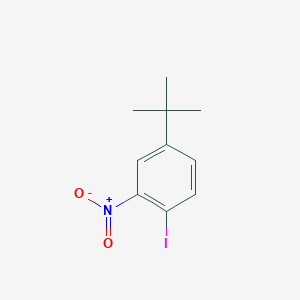![molecular formula C19H24N4O6 B2523754 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate CAS No. 478046-47-8](/img/structure/B2523754.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate (DNPCC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the class of compounds known as carbamates, which are characterized by their ability to form strong covalent bonds with a variety of substrates. DNPCC has been studied for its ability to form covalent bonds with proteins, nucleic acids, and other biological molecules. Additionally, DNPCC has been studied for its potential use as a drug delivery agent, as well as its ability to modulate the activity of enzymes.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
The dinitrophenyl (DNP) derivatives of amino acids have been pivotal in protein sequencing. The use of thin layer chromatography (TLC) for the analysis of DNP-amino acids demonstrates the method's effectiveness in identifying protein sequences. This approach is cost-effective and offers simplicity and sensitivity, particularly beneficial for resolving enantiomeric mixtures of dansyl amino acids, illustrating the versatility of DNP derivatives in analytical applications (Bhushan & Reddy, 1989).
Environmental Toxicology
Research on dinitrophenolic compounds, such as 2-sec-butyl-4,6-dinitrophenol and 4,6-dinitro-o-cresol, has evaluated their testicular toxicity in experimental animals, highlighting the potential environmental and occupational hazards posed by these compounds. This research underscores the importance of understanding the toxicological profiles of such compounds to safeguard human health (Matsumoto, Hirose, & Ema, 2008).
Biochemical Research
In the field of biochemistry, sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrate the chemical's role in advancing diagnostic methods. These developments offer potential for high sensitivity and specificity in detecting biomolecules, facilitating progress in medical diagnostics and pharmaceuticals (Dinu & Apetrei, 2022).
Marine Drugs and Anti-Tuberculosis Activity
The synthesis and bioactivity of marine cyclopeptides, which include unusual amino acids in their structure, have shown significant potential in the treatment of diseases like malaria and tuberculosis. These findings highlight the importance of marine-derived compounds in developing novel therapeutic agents (Kazmaier & Junk, 2021).
Eigenschaften
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h10-13,15H,1-9H2,(H,20,24)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHVBDMCCFOAPF-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)
![Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone](/img/structure/B2523678.png)


![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)


![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2523691.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)
